gamma-Secretase Inhibitor XVI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

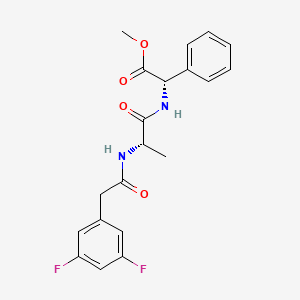

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPDRNSTUYCSQC-SGTLLEGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440198 |

Source

|

| Record name | gamma-Secretase Inhibitor XVI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208255-51-0 |

Source

|

| Record name | gamma-Secretase Inhibitor XVI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of γ-Secretase Inhibitor XVI

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Targeting γ-Secretase

Gamma-secretase (γ-secretase) is a multi-subunit intramembrane aspartyl protease with a pivotal role in cellular signaling and pathophysiology.[1][2] It is a key enzyme in the processing of a multitude of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch family of receptors.[1][3] The cleavage of APP by γ-secretase is the final step in the generation of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[4][5] Concurrently, γ-secretase-mediated cleavage of Notch receptors is essential for the release of the Notch intracellular domain (NICD), a critical step in the Notch signaling pathway that governs cell fate decisions, proliferation, and differentiation.[6][7]

The dual role of γ-secretase in both the amyloidogenic pathway and vital cellular signaling presents a significant challenge in the development of therapeutic inhibitors. While inhibiting Aβ production is a primary goal in Alzheimer's disease research, indiscriminate inhibition of γ-secretase can lead to severe toxicities due to the disruption of Notch signaling.[8][9] This has driven the search for inhibitors with selectivity for APP processing over Notch cleavage. This guide focuses on γ-Secretase Inhibitor XVI, a dipeptide-based inhibitor that has emerged from these research efforts.

Discovery of γ-Secretase Inhibitor XVI: A Story of Rational Design

The discovery of γ-Secretase Inhibitor XVI, also known as DAPM and chemically identified as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine Methyl Ester, is rooted in the broader exploration of dipeptide analogues as potent inhibitors of γ-secretase. This class of inhibitors was developed through iterative design and synthesis, building upon early lead compounds to enhance potency and selectivity.[3][8]

The foundational work in this area led to the identification of N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a well-characterized and widely used non-selective γ-secretase inhibitor.[10] γ-Secretase Inhibitor XVI is a close structural analogue of DAPT, with the only difference being the substitution of the t-butyl ester with a methyl ester. This seemingly minor modification can significantly impact the compound's physicochemical properties, such as solubility and cell permeability, and potentially its biological activity and selectivity profile. The development of Inhibitor XVI was likely part of a structure-activity relationship (SAR) study aimed at optimizing the properties of the dipeptide scaffold.

Synthesis of γ-Secretase Inhibitor XVI: A Step-by-Step Protocol

The synthesis of γ-Secretase Inhibitor XVI is a multi-step process that involves the coupling of three key building blocks: 3,5-difluorophenylacetic acid, L-alanine, and S-phenylglycine methyl ester. The following protocol outlines a plausible synthetic route based on standard peptide coupling methodologies.

Experimental Protocol: Synthesis of γ-Secretase Inhibitor XVI

Materials:

-

3,5-Difluorophenylacetic acid

-

L-Alanine

-

S-Phenylglycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU, HOBt)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of N-(3,5-Difluorophenacetyl)-L-alanine

-

In a round-bottom flask, dissolve 3,5-difluorophenylacetic acid (1.0 eq) and L-alanine (1.0 eq) in a mixture of DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the peptide coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of a coupling additive (e.g., HOBt) to the solution.

-

Slowly add a base such as triethylamine (2.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the urea byproduct (if DCC is used).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,5-Difluorophenacetyl)-L-alanine.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine Methyl Ester (γ-Secretase Inhibitor XVI)

-

In a separate round-bottom flask, suspend S-phenylglycine methyl ester hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15-30 minutes.

-

To this mixture, add the purified N-(3,5-Difluorophenacetyl)-L-alanine (1.0 eq) from Step 1.

-

Cool the reaction mixture to 0 °C and add the peptide coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of HOBt.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off any solid byproducts.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, γ-Secretase Inhibitor XVI.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Characterization

γ-Secretase Inhibitor XVI is a cell-permeable compound that has been shown to potently inhibit the production of Aβ peptides.[11]

In Vitro Potency

The primary measure of the inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀) against Aβ production. In a commonly used cellular assay employing a Chinese Hamster Ovary (CHO) cell line stably transfected with a mutant form of human APP (APP751 containing the V717F familial Alzheimer's disease mutation), γ-Secretase Inhibitor XVI demonstrated an IC₅₀ of approximately 10 nM for the inhibition of Aβ secretion.[11] This indicates that it is a highly potent inhibitor of γ-secretase activity related to APP processing.

Anti-Aggregation Properties

Beyond its direct inhibitory effect on Aβ production, γ-Secretase Inhibitor XVI has also been reported to possess anti-aggregation properties. It has been shown to selectively block the formation of Aβ dimers and trimers, which are early and critical steps in the oligomerization cascade that leads to the formation of neurotoxic Aβ species.[11]

Selectivity: The Critical Parameter

Table 1: Biological Activity of γ-Secretase Inhibitor XVI

| Parameter | Value | Cell Line/Assay Condition |

| IC₅₀ (Aβ Secretion) | ~10 nM | CHO cells expressing human APP751 with V717F mutation |

| Mechanism of Action | Inhibition of γ-secretase activity | Cellular and biochemical assays |

| Additional Properties | Anti-aggregation of Aβ oligomers | In vitro aggregation assays |

| Selectivity (APP vs. Notch) | Data not publicly available | Requires specific cellular reporter assays |

Experimental Workflows for Characterization

To fully characterize γ-Secretase Inhibitor XVI and understand its therapeutic potential, a series of well-defined experimental workflows are necessary.

A. Workflow for Determining IC₅₀ for Aβ Inhibition

This workflow describes a typical cell-based assay to determine the potency of the inhibitor in reducing Aβ production.

Caption: Workflow for determining the IC₅₀ of γ-Secretase Inhibitor XVI for Aβ inhibition.

B. Workflow for Assessing Notch Signaling Inhibition

To evaluate the inhibitor's effect on the Notch pathway, a reporter gene assay is commonly employed.

Caption: Workflow for assessing the inhibition of Notch signaling by γ-Secretase Inhibitor XVI.

Signaling Pathways and Inhibition

A. Amyloid Precursor Protein (APP) Processing

The amyloidogenic processing of APP is a sequential cleavage event involving β-secretase and γ-secretase.

Caption: Amyloidogenic processing of APP and the site of action of γ-Secretase Inhibitor XVI.

B. Notch Signaling Pathway

The activation of Notch signaling is also dependent on γ-secretase cleavage.

Caption: The Notch signaling pathway and the inhibitory effect of γ-Secretase Inhibitor XVI.

Conclusion and Future Directions

γ-Secretase Inhibitor XVI is a potent, cell-permeable inhibitor of Aβ production with additional anti-aggregation properties. Its discovery as a dipeptide analogue highlights a significant chemotype in the pursuit of γ-secretase-targeted therapeutics. However, the likely lack of selectivity for APP processing over Notch signaling, a characteristic of the broader class of dipeptide inhibitors, presents a major hurdle for its clinical development.

Future research in this area should focus on:

-

Detailed Selectivity Profiling: Quantifying the inhibitory activity of γ-Secretase Inhibitor XVI against Notch cleavage is essential to determine its therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts could explore modifications to the dipeptide scaffold to enhance selectivity for APP processing.

-

In Vivo Evaluation: Should a favorable selectivity profile be established, in vivo studies in animal models of Alzheimer's disease would be necessary to assess its efficacy and safety.

The journey to develop a safe and effective γ-secretase inhibitor for Alzheimer's disease is fraught with challenges, primarily centered around achieving the desired selectivity. γ-Secretase Inhibitor XVI represents a valuable tool compound for studying the biological consequences of potent γ-secretase inhibition and serves as a chemical scaffold for the design of next-generation, potentially more selective, therapeutic agents.

References

-

Selkoe, D. J. (2002). Alzheimer's Disease: Genes, Proteins, and Therapy. Physiological Reviews, 82(4), 741-766. [Link]

-

Augelli-Szafran, C. E., et al. (2010). Discovery of Notch-sparing γ-secretase inhibitors. Current Alzheimer Research, 7(3), 207-209. [Link]

-

Bittner, A., et al. (2009). γ-Secretase Inhibition Reduces Spine Density In Vivo via an Amyloid Precursor Protein-Dependent Pathway. Journal of Neuroscience, 29(33), 10405-10409. [Link]

-

Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356. [Link]

-

De Strooper, B., et al. (2012). The secretases: enzymes with therapeutic potential in Alzheimer disease. Cold Spring Harbor Perspectives in Medicine, 2(3), a006599. [Link]

-

Dovey, H. F., et al. (2001). Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain. Journal of Neurochemistry, 76(1), 173-181. [Link]

-

Imbimbo, B. P., & Villetti, G. (2007). γ-Secretase inhibitors for the treatment of Alzheimer's disease: the current state. Expert Opinion on Investigational Drugs, 16(11), 1753-1766. [Link]

-

Mori, M., et al. (2012). Effects of N-[N-(3, 5-difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester (DAPT) on cell proliferation and apoptosis in Ishikawa endometrial cancer cells. Medical Molecular Morphology, 45(1), 38-44. [Link]

-

Okochi, M., et al. (2002). Proteolytic processing of the amyloid precursor protein and the mechanism of γ-secretase cleavage. Journal of Biological Chemistry, 277(8), 6277-6284. [Link]

-

Panza, F., et al. (2010). γ-Secretase inhibitors for the treatment of Alzheimer's disease: The current state. CNS Neuroscience & Therapeutics, 16(5), 272-284. [Link]

-

Petit, A., et al. (2001). A novel peptide-based, irreversible inhibitor of gamma-secretase activity. Journal of Biological Chemistry, 276(31), 28723-28729. [Link]

-

Tomita, T. (2009). Secretase inhibitors and modulators for Alzheimer's disease. Journal of Neurochemistry, 111(3), 639-647. [Link]

-

Walsh, D. M., et al. (2002). Naturally secreted oligomers of amyloid beta protein potently inhibit hippocampal long-term potentiation in vivo. Nature, 416(6880), 535-539. [Link]

-

Wolfe, M. S. (2007). Recent progress in the medicinal chemistry of gamma-secretase inhibitors. Current Topics in Medicinal Chemistry, 7(12), 1169-1181. [Link]

-

Wong, G. T., et al. (2004). Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters object recognition in PS1/APP-transgenic mice. Journal of Biological Chemistry, 279(13), 12876-12882. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of N-[N-(3, 5-difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester (DAPT) on cell proliferation and apoptosis in Ishikawa endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Discovery of notch-sparing gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of γ-Secretase Inhibitor XVI in Alzheimer's Disease

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) pathogenesis is intrinsically linked to the production and aggregation of amyloid-β (Aβ) peptides, a process catalyzed by the γ-secretase enzymatic complex.[1] Consequently, this complex has emerged as a primary therapeutic target for AD. This guide provides an in-depth technical analysis of the mechanism of action for γ-Secretase Inhibitor XVI, a cell-permeable compound designed to mitigate Aβ production. We will dissect the molecular interactions between the inhibitor and the γ-secretase complex, detail the downstream consequences on Amyloid Precursor Protein (APP) processing, and provide validated experimental protocols for assessing inhibitor efficacy. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel AD therapeutics targeting the amyloidogenic pathway.

The Central Role of γ-Secretase in Alzheimer's Disease Pathophysiology

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the primary trigger in the complex pathophysiology of Alzheimer's disease.[2] These peptides are proteolytic fragments derived from the sequential cleavage of the Amyloid Precursor Protein (APP), a type I transmembrane protein expressed at high levels in neurons.[3]

APP processing occurs via two competing pathways:

-

The Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain.[4][5] This cleavage precludes the formation of the toxic Aβ peptide and produces a soluble fragment, sAPPα, and a membrane-bound C-terminal fragment (CTF), C83. Subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD).[5]

-

The Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates the soluble sAPPβ fragment and the membrane-tethered C99 fragment.[4][5] The C99 fragment is the direct substrate for γ-secretase. Its intramembrane cleavage by γ-secretase releases Aβ peptides of varying lengths (typically 39-42 amino acids) into the extracellular space and the AICD into the cytoplasm.[6][7] The Aβ42 isoform is particularly prone to aggregation, forming the oligomers, fibrils, and amyloid plaques that are the pathological hallmark of AD.[1][2]

The γ-Secretase Complex: A Multi-Subunit Intramembrane Protease

γ-Secretase is not a single enzyme but a high molecular weight complex composed of four essential protein subunits that assemble in the endoplasmic reticulum.[6][8][9]

-

Presenilin (PSEN1 or PSEN2): This is the catalytic core of the complex, containing two critical aspartate residues within its transmembrane domains that form the active site.[4][10] Mutations in the genes encoding presenilins are the most common cause of early-onset familial Alzheimer's disease (FAD).[2][11]

-

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a receptor for the substrate, recognizing the N-terminus of APP fragments like C99.[4][8]

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein that plays a crucial role in the stability and assembly of the complex.[8][12]

-

Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein required for the final activation step of the complex, which involves the endoproteolysis of presenilin itself.[8][12]

This intricate four-part structure is responsible for the intramembrane cleavage of over 90 different type I transmembrane proteins, highlighting its importance in cellular biology beyond APP processing, most notably in Notch signaling.[4][10]

γ-Secretase Inhibitor XVI: Mechanism of Action

γ-Secretase Inhibitor XVI (also known as DAPM; CAS Number: 208255-51-0) is a cell-permeable compound that directly targets the γ-secretase complex to prevent the generation of Aβ peptides.[13] The primary mechanism of action for this class of inhibitors is the direct binding to the active or regulatory sites of the γ-secretase complex, which interferes with the cleavage of the C99 substrate.[14]

Direct Inhibition of the Presenilin Catalytic Core

γ-secretase inhibitors (GSIs) are typically small, hydrophobic molecules designed to access the membrane-embedded active site of the enzyme.[15] They function by binding to presenilin, the catalytic subunit, thereby blocking its proteolytic activity.[14][15] This binding can occur in several ways:

-

Transition-State Analogs: Some inhibitors mimic the transition state of the peptide bond cleavage, binding tightly to the active site aspartates and preventing the catalytic cycle from proceeding.[11][15]

-

Allosteric Inhibition: Other inhibitors may bind to a site on the presenilin protein distinct from the active site, inducing a conformational change that renders the enzyme inactive or prevents substrate docking.[14]

By occupying the active site or altering the enzyme's conformation, Inhibitor XVI physically obstructs the C99 fragment from accessing the catalytic aspartates. This directly halts the final proteolytic step of the amyloidogenic pathway, leading to a significant reduction in the secretion of both Aβ40 and Aβ42.[13] An important consequence of this blockade is the accumulation of the upstream C99 substrate within the cell membrane.

Challenges and Off-Target Effects: The Notch Signaling Pathway

A significant challenge in the development of GSIs is their lack of specificity for APP cleavage. γ-secretase is critical for the processing of numerous other substrates, most importantly the Notch family of receptors.[4][11] Notch signaling is a highly conserved pathway essential for cell-fate determination, development, and adult tissue homeostasis.[11]

Cleavage of Notch by γ-secretase releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression.[12] Broad-spectrum GSIs, by inhibiting this cleavage, can cause severe on-target toxicities, including intestinal goblet cell hyperplasia and thymus atrophy, as observed in preclinical and clinical studies of other GSIs like semagacestat.[2][11] This has been a major reason for the failure of many GSIs in clinical trials.[11] Therefore, a critical aspect of GSI development is achieving selectivity for APP over Notch, a goal that remains a significant hurdle.[2]

Experimental Validation of γ-Secretase Inhibitor XVI Efficacy

The characterization of a GSI's potency and mechanism requires a multi-tiered experimental approach, progressing from simple, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

In Vitro Validation: Cell-Free γ-Secretase Activity Assay

This assay provides a direct measure of an inhibitor's ability to engage its target in a controlled environment, free from confounding cellular processes like membrane transport.

Principle: A purified or enriched preparation of the γ-secretase complex is incubated with a substrate (either recombinant C99 or a fluorogenic peptide) in the presence of the test inhibitor. The reduction in cleavage product is then quantified to determine the inhibitor's potency, typically expressed as an IC₅₀ value.[16]

Detailed Protocol:

-

Enzyme Preparation:

-

Culture HEK293T cells, which endogenously express the γ-secretase complex.

-

Harvest cells and prepare a membrane fraction via differential centrifugation.

-

Solubilize the membrane fraction using a mild detergent like CHAPSO to extract active γ-secretase complexes.[16] Rationale: CHAPSO is a zwitterionic detergent effective at solubilizing membrane protein complexes while preserving their enzymatic activity.

-

-

Assay Reaction:

-

In a 96-well plate, add the solubilized γ-secretase preparation to an assay buffer (e.g., 50 mM PIPES, pH 7.0, 150 mM KCl, 5 mM CHAPSO).

-

Add γ-Secretase Inhibitor XVI across a range of concentrations (e.g., 0.1 nM to 10 µM) for dose-response analysis. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., DAPT).[17]

-

Initiate the reaction by adding a fluorogenic substrate that contains a γ-secretase cleavage site flanked by a fluorophore and a quencher.

-

-

Detection and Analysis:

-

Incubate the plate at 37°C for 2-4 hours.

-

Measure the increase in fluorescence using a plate reader (Excitation/Emission wavelengths dependent on the substrate). Cleavage of the substrate separates the fluorophore from the quencher, resulting in a quantifiable signal.

-

Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Table 1: Comparative In Vitro Potency of Select γ-Secretase Inhibitors

| Inhibitor | Target | IC₅₀ (nM) | Source |

| DAPT (GSI-IX) | Total Aβ | 115 | [17] |

| Compound E | β-amyloid(40) | 0.24 | [17] |

| LY-411575 | γ-secretase (membrane) | 0.078 | [17] |

| PF-3084014 | γ-secretase (cell-free) | 6.2 | [17][18] |

| GSI-953 (Begacestat) | γ-secretase (cell-free) | 8 | [2] |

This table provides context for the expected potency range of GSIs. The specific IC₅₀ for Inhibitor XVI would be determined via the assay described.

Cellular Validation: Cell-Based Aβ Secretion Assay

This assay evaluates the inhibitor's performance in a living system, accounting for cell permeability, stability, and potential cytotoxicity. Models can range from simple transfected cell lines to complex patient-derived neuronal cultures.[19][20][21]

Principle: A cell line overexpressing human APP is treated with the inhibitor. After an incubation period, the amount of Aβ secreted into the culture medium is measured, typically by ELISA. A concurrent cell viability assay is crucial to ensure that the reduction in Aβ is not due to toxicity.

Detailed Protocol:

-

Cell Culture and Plating:

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of γ-Secretase Inhibitor XVI.

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Aβ Quantification (ELISA):

-

Carefully collect the conditioned medium from each well.

-

Quantify the concentration of Aβ40 and Aβ42 in the medium using commercially available sandwich ELISA kits. These kits provide high specificity and sensitivity for each Aβ isoform.

-

-

Cytotoxicity Assessment:

-

After removing the medium, assess the viability of the remaining cells using an MTS or similar metabolic assay.[24] Rationale: This step is critical to differentiate true enzymatic inhibition from a toxic effect that halts cellular processes, including protein secretion.

-

-

Data Analysis:

-

Normalize the Aβ concentration to the cell viability data for each well.

-

Calculate the percent inhibition of Aβ secretion relative to the vehicle-treated control and determine the EC₅₀ value.

-

Conclusion and Future Directions

γ-Secretase Inhibitor XVI functions by directly binding to and inhibiting the catalytic presenilin subunit of the γ-secretase complex. This action effectively blocks the intramembrane cleavage of the C99 fragment of APP, thereby reducing the production of neurotoxic Aβ40 and Aβ42 peptides. While this mechanism is a rational and direct approach to testing the amyloid hypothesis, the field of GSI development has been hampered by significant challenges, primarily the on-target toxicity associated with the concurrent inhibition of Notch signaling.[11]

The future of this therapeutic strategy likely lies in the development of "substrate-selective" inhibitors or γ-secretase modulators (GSMs). GSMs represent a more nuanced approach; instead of blocking the enzyme, they allosterically modulate its activity to favor cleavage at less amyloidogenic sites, reducing Aβ42 production while largely sparing Notch processing and overall Aβ levels.[14][25] The technical frameworks and assays detailed in this guide are fundamental not only for characterizing direct inhibitors like Inhibitor XVI but also for discovering and validating these next-generation modulators that may hold greater promise for a safe and effective Alzheimer's disease therapy.

References

- Structure and Function of the γ-Secretase Complex.

- The γ-secretase complex:

- Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer's disease. PubMed Central.

- A novel pathway for amyloid precursor protein processing. PubMed.

- The structure and function of Alzheimer's gamma secretase enzyme complex. SciSpace.

- The structure and function of Alzheimer's gamma secretase enzyme complex. PDF.

- Amyloid Precursor Protein Processing and Bioenergetics. PubMed Central.

- Gamma secretase. Wikipedia.

- Amyloid Precursor Protein Processing and Alzheimer's Disease. PubMed Central.

- Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models.

- 3-D Neural Core/High-Throughput Drug Screening for Alzheimer's Disease Using 3-D Human Neural Culture Systems. TAGGS.

- Patient cells and serum create better Alzheimer's disease models. Drug Discovery News.

- Alzheimer's Disease: APP Processing & Amyloid Plaque Form

- Amyloid precursor protein processing. A schematic representation of the...

- Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. MDPI.

- Cellular model of Alzheimer's disease - BACE inhibitor screening assay. NEUROFIT.

- γ-Secretase Activity Assay.

- secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. PubMed.

- Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014. PubMed.

- In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis. NIH.

- APP Gamma Secretase Inhibitor XVI. Echelon Biosciences.

- γ-secretase targeting in Alzheimer's disease. PubMed Central.

- Preclinical and clinical studies of gamma secretase inhibitors with docetaxel on human breast tumors. PubMed.

- New cellular models for drug screening in Alzheimer's disease | Request PDF.

- Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies. PubMed Central.

- A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system. PubMed Central.

- Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors. AACR Journals.

- Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors. PubMed Central.

- Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance. The Oncologist.

- Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors.

- γ-Secretase: Once and future drug target for Alzheimer's disease. PubMed Central.

- γ-Secretase Inhibition and Modulation for Alzheimer's Disease. PubMed Central.

- Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies. PubMed.

- REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current St

- γ-secretase | Inhibitors. MedchemExpress.com.

- Alzheimer's disease. Wikipedia.

- γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modul

- Gamma-secretase Inhibition | Gamma-secretase Inhibitor Review. Selleck Chemicals.

Sources

- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma secretase - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. APP Gamma Secretase Inhibitor XVI - Echelon Biosciences [echelon-inc.com]

- 14. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential use of iPSCs for disease modeling, drug screening, and cell-based therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. curealz.org [curealz.org]

- 21. Patient cells and serum create better Alzheimer’s disease models | Drug Discovery News [drugdiscoverynews.com]

- 22. innoprot.com [innoprot.com]

- 23. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 24. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing Gamma-Secretase Inhibitor XVI: Efficacy and Mechanism in Modulating Amyloid-Beta Production

Abstract

The proteolytic processing of the Amyloid Precursor Protein (APP) by the γ-secretase complex is a critical event in the pathogenesis of Alzheimer's Disease (AD), leading to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of these peptides, particularly the aggregation-prone Aβ42 species, is a central feature of the amyloid plaques found in the brains of AD patients.[3] Consequently, γ-secretase has become a primary target for therapeutic intervention. This guide provides an in-depth technical overview of Gamma-Secretase Inhibitor XVI, a tool compound used to probe the function of this enzyme. We will detail its mechanism of action, provide field-proven experimental protocols for its characterization, and discuss the interpretation of results, including crucial off-target considerations. This document is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and AD research.

The γ-Secretase Complex and the Amyloidogenic Pathway

Gamma-secretase is a multi-subunit intramembrane aspartyl protease complex composed of four core proteins: Presenilin (which contains the catalytic site), Nicastrin, Aph-1 (anterior pharynx-defective 1), and Pen-2 (presenilin enhancer 2).[2] This complex performs the final proteolytic step in the amyloidogenic pathway.

The pathway begins when β-secretase (BACE1) cleaves the type-I transmembrane protein APP, releasing the soluble sAPPβ ectodomain.[4] This leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[4] The γ-secretase complex then sequentially cleaves C99 at multiple sites within its transmembrane domain.[4][5] This process releases the APP intracellular domain (AICD) into the cytoplasm and, critically, secretes Aβ peptides of varying lengths (typically 38 to 42 amino acids) into the extracellular space.[3] The ratio of the more pathogenic Aβ42 to the less aggregation-prone Aβ40 is a key factor in AD progression.[3]

Caption: Amyloidogenic processing of APP by β- and γ-secretases.

Mechanism of Action: this compound

This compound, also known as N-[N-3,5-Difluorophenacetyl]-L-alanyl-S-phenylglycine Methyl Ester (DAPM), is a cell-permeable compound that potently inhibits the secretion of Aβ peptides.[6][7] It functions by directly targeting the γ-secretase complex. While some inhibitors act as transition-state analogs that bind competitively to the presenilin active site, others function non-competitively.[8][9][10] Inhibitor XVI has demonstrated the ability to inhibit Aβ secretion with an IC50 of approximately 10 nM in CHO cells stably transfected with mutated APP.[6] Beyond just blocking production, some studies suggest it also possesses anti-aggregation properties by preventing the formation of Aβ dimers and trimers, which are precursors to larger, toxic oligomers.[6]

Experimental Design & Protocols for Efficacy Testing

To rigorously evaluate the effect of Inhibitor XVI on Aβ production, a systematic, controlled experimental approach is required. The following workflow provides a self-validating system, incorporating essential controls for robust and interpretable data.

Caption: Experimental workflow for assessing inhibitor efficacy.

Protocol 1: Cell Culture and Inhibitor Treatment

-

Rationale for Cell Line Selection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human APP (often with a familial AD mutation like "Swedish" or "V717F") are industry standards.[6][11] These lines provide a high signal-to-noise ratio by ensuring abundant substrate (C99) for γ-secretase. Human neuroblastoma cell lines like SH-SY5Y are also used as they provide a more neuronally relevant context.[8]

-

Step-by-Step Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293-APP) in a 24-well plate at a density that will result in 80-90% confluency at the time of sample collection. Allow cells to adhere overnight.

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[12] Perform serial dilutions in fresh culture medium to create a range of final treatment concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Vehicle Control (Crucial): Prepare a vehicle control using the same final concentration of DMSO as used in the highest inhibitor concentration well. This is essential to control for any effects of the solvent on cell health or Aβ production.

-

Treatment: Gently aspirate the old medium from the cells. Replace it with the medium containing the different concentrations of Inhibitor XVI or the vehicle control.

-

Incubation: Incubate the cells for a defined period, typically 24 hours, at 37°C in a humidified CO2 incubator.[13]

-

Parallel Viability Assay: In a separate but identically treated plate, perform a cell viability assay (e.g., MTT or LDH) to ensure that observed decreases in Aβ are due to specific enzyme inhibition and not general cytotoxicity.

-

Protocol 2: Quantification of Aβ Peptides by ELISA

-

Rationale for Method Selection: An enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying secreted Aβ peptides. It offers high sensitivity and specificity, allowing for the separate measurement of Aβ40 and Aβ42, which is critical for understanding the inhibitor's effect on γ-secretase processivity.

-

Step-by-Step Protocol:

-

Sample Collection: After the incubation period, carefully collect the conditioned medium from each well. Centrifuge the medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.

-

ELISA Procedure: Use a commercially available human Aβ40 and Aβ42 ELISA kit. Follow the manufacturer's instructions precisely. This typically involves:

-

Adding standards and samples to a 96-well plate pre-coated with a capture antibody.

-

Incubating to allow the Aβ peptides to bind.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Washing again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal.

-

-

Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

-

Standard Curve: Use the readings from the known standards to generate a standard curve (absorbance vs. concentration). This curve is essential for interpolating the concentration of Aβ in your unknown samples.

-

Data Analysis and Interpretation

The primary output of this experiment will be the concentrations of Aβ40 and Aβ42 at each dose of Inhibitor XVI.

Table 1: Example Dose-Response Data for this compound

| Inhibitor XVI Conc. (nM) | Aβ40 (pg/mL) | % Inhibition (Aβ40) | Aβ42 (pg/mL) | % Inhibition (Aβ42) |

| 0 (Vehicle) | 1500 | 0% | 250 | 0% |

| 0.1 | 1480 | 1.3% | 245 | 2.0% |

| 1 | 1275 | 15% | 210 | 16% |

| 10 | 765 | 49% | 120 | 52% |

| 100 | 160 | 89.3% | 28 | 88.8% |

| 1000 | 155 | 89.7% | 25 | 90.0% |

-

IC50 Calculation: From this data, the half-maximal inhibitory concentration (IC50) can be calculated. This is the concentration of the inhibitor required to reduce Aβ production by 50%. Based on the example data, the IC50 for both Aβ40 and Aβ42 is approximately 10 nM, which aligns with published values.[6] Many inhibitors show similar potency against both major Aβ species.[9][14]

Caption: Logic diagram for dose-response data interpretation.

Critical Consideration: Off-Target Effects on Notch Signaling

Trustworthiness through Self-Validation: A crucial aspect of characterizing any γ-secretase inhibitor is assessing its effect on other known substrates. The most important of these is the Notch receptor.[15][16] Notch signaling is a highly conserved pathway vital for cell-fate decisions, and its unintended inhibition can lead to significant toxicity.[15][17][18]

The Notch signaling pathway is initiated when a ligand binds to the receptor, leading to a first cleavage event by an ADAM family protease.[10] The remaining membrane-tethered portion is then cleaved by γ-secretase, releasing the Notch Intracellular Domain (NICD).[3][10] NICD translocates to the nucleus and acts as a transcriptional co-activator.[10]

-

Experimental Validation (Western Blot):

-

Treat cells (e.g., HEK293) with Inhibitor XVI as described in Protocol 1.

-

Lyse the cells and collect the protein lysate.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for the cleaved, active form of Notch (NICD).

-

Expected Result: A potent, non-selective γ-secretase inhibitor will cause a dose-dependent decrease in the NICD signal, confirming that it inhibits Notch processing in addition to APP processing. This is a critical safety and specificity checkpoint. Some inhibitors are known to be more selective for APP over Notch.[3]

-

Conclusion

This compound is a potent tool for studying the amyloidogenic pathway in the context of Alzheimer's Disease research. By employing the rigorous, controlled experimental workflows detailed in this guide, researchers can accurately determine its efficacy in reducing Aβ40 and Aβ42 production. The protocols are designed to be self-validating by incorporating essential vehicle controls and cytotoxicity assays. Furthermore, acknowledging and testing for off-target effects, particularly on the Notch signaling pathway, is paramount for a complete and trustworthy characterization of the inhibitor's biological activity. This comprehensive approach ensures that the data generated is both robust and contextually relevant for its application in neuroscience and drug discovery.

References

-

Portelius, E., et al. (2010). A novel pathway for amyloid precursor protein processing. Neurobiology of Aging, 31(10), 1680-1689. [Link]

-

ResearchGate. Amyloid-beta precursor protein processing. In amyloidogenic pathway... [Link]

-

Leissring, M. A. (2008). Amyloid Precursor Protein Processing and Bioenergetics. Frontiers in Bioscience, 13, 1145-1157. [Link]

-

O'Brien, R. J., & Wong, P. C. (2011). Amyloid Precursor Protein Processing and Alzheimer's Disease. Annual Review of Neuroscience, 34, 185-204. [Link]

-

Novus Biologicals. (2019). Alzheimer's Disease: APP Processing & Amyloid Plaque Formation. YouTube. [Link]

-

Innoprot. Gamma Secretase Activity Assay Cell Line. [Link]

-

Acx, H., et al. (2014). Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations. The Journal of Biological Chemistry, 289(13), 8976-8986. [Link]

-

ResearchGate. (2018). Targeting gamma secretase: Has progress moved up a Notch? [Link]

-

Pettersson, F., et al. (2012). Discovery of Notch-Sparing γ-Secretase Inhibitors. Current Medicinal Chemistry, 19(6), 799-810. [Link]

-

Kim, J., et al. (2015). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (95), 52382. [Link]

-

Innoprot. Gamma secretase activity assay. [Link]

-

McCaw, T. R., et al. (2019). Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance. The Oncologist, 24(7), 901-911. [Link]

-

Rizzo, P., et al. (2013). Gamma secretase inhibitors of Notch signaling. Expert Opinion on Investigational Drugs, 22(8), 1033-1049. [Link]

-

ResearchGate. (2012). Discovery of Notch-Sparing gamma-Secretase Inhibitors. [Link]

-

Zhang, X., et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Bioorganic & Medicinal Chemistry, 28(8), 115392. [Link]

-

Golde, T. E., et al. (2013). γ-Secretase Inhibitors and Modulators. Biochimica et Biophysica Acta, 1828(12), 2898-2907. [Link]

-

Crump, C. J., et al. (2011). REVIEW: γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. Current Alzheimer Research, 8(2), 161-172. [Link]

-

ResearchGate. (2023). APP substrate ectodomain defines Aβ length by restraining γ- secretase processivity and facilitating product release. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. g-Secretase Inhibitor XVI [sigmaaldrich.com]

- 7. APP Gamma Secretase Inhibitor XVI - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-685,458, gamma-secretase inhibitor (CAS 292632-98-5) | Abcam [abcam.com]

- 10. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. caymanchem.com [caymanchem.com]

- 13. innoprot.com [innoprot.com]

- 14. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]

- 15. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lktlabs.com [lktlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to γ-Secretase Inhibitor XVI: Mechanism and Application in Studying the Notch Signaling Pathway

This guide provides an in-depth technical overview of γ-Secretase Inhibitor XVI, a pivotal tool for researchers investigating the Notch signaling pathway. We will delve into the inhibitor's mechanism of action, its molecular characteristics, and provide detailed, field-proven protocols for its application in cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to modulate and understand the intricacies of Notch signaling.

The Central Role of γ-Secretase in Notch Signaling

The Notch signaling pathway is a highly conserved, juxtacrine signaling system essential for a multitude of cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1][3][4]

At the heart of Notch signal transduction is a process of regulated intramembrane proteolysis, orchestrated by the γ-secretase complex.[3] This multi-subunit protease complex is composed of four core components: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[5][6][7][8] Presenilin serves as the catalytic subunit of the complex.[5][7]

The canonical Notch signaling cascade is initiated when a ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to a Notch receptor (NOTCH1-4) on the signal-receiving cell.[1][9][10] This interaction triggers a series of proteolytic cleavages. The final, critical cleavage occurs within the transmembrane domain of the Notch receptor and is mediated by γ-secretase.[9][10][11] This cleavage event releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus.[3][9][10] In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/RBP-Jκ) and co-activators like Mastermind-like (MAML) proteins, leading to the transcriptional activation of downstream target genes, including those of the Hes and Hey families.[9][10][12]

Diagram of the Canonical Notch Signaling Pathway

Caption: Overview of the canonical Notch signaling pathway.

γ-Secretase Inhibitor XVI: A Potent Modulator of Notch Signaling

γ-Secretase Inhibitor XVI, also known as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine Methyl Ester (DAPM), is a cell-permeable compound that potently inhibits the activity of the γ-secretase complex.[13][14] Its ability to block the cleavage of γ-secretase substrates, including the Notch receptor, makes it an invaluable tool for studying the functional consequences of Notch signaling inhibition.

Molecular Profile of γ-Secretase Inhibitor XVI

| Property | Value | Source |

| CAS Number | 208255-51-0 | [13][14][15][16][17] |

| Molecular Formula | C₂₀H₂₀F₂N₂O₄ | [14] |

| Molecular Weight | 390.38 g/mol | [13][14] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [14] |

| Purity | ≥97% (HPLC) | |

| IC₅₀ | ~10 nM for Aβ secretion | [14] |

Mechanism of Action

γ-Secretase Inhibitor XVI functions as a direct inhibitor of the γ-secretase complex. By binding to the complex, it prevents the intramembrane proteolysis of type I transmembrane proteins, including the Notch receptor.[11][18] This inhibition blocks the release of the NICD, thereby preventing its translocation to the nucleus and the subsequent activation of Notch target genes.[11][18] The consequence is a downstream suppression of the entire Notch signaling cascade.

Diagram of γ-Secretase Inhibition

Caption: Inhibition of γ-secretase by Inhibitor XVI prevents NICD release.

Experimental Protocols for Assessing Notch Signaling Inhibition

To rigorously evaluate the efficacy of γ-Secretase Inhibitor XVI, a multi-faceted approach employing various cell-based assays is recommended. The following protocols provide a framework for assessing the inhibitor's impact on Notch signaling and cell viability.

Western Blot Analysis of NICD and Downstream Targets

Western blotting is a cornerstone technique to directly visualize the inhibition of Notch processing.[19][20] A reduction in the levels of cleaved Notch1 (NICD) and its downstream target, Hes1, provides direct evidence of γ-secretase inhibition.[21][19][20]

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of γ-Secretase Inhibitor XVI (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[19]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli sample buffer.[19]

-

Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[20][22]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[19][22]

-

Incubate the membrane with primary antibodies against Cleaved Notch1 (NICD), Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19][20]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][22]

-

Detect the chemiluminescent signal using an imaging system.[19]

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands.

-

Normalize the intensity of the target proteins to the loading control.

-

Diagram of the Western Blot Workflow

Caption: Step-by-step workflow for Western blot analysis.

Luciferase Reporter Assay for Notch Transcriptional Activity

A luciferase reporter assay provides a quantitative measure of Notch pathway activity by monitoring the transcription of a reporter gene under the control of a CSL-responsive promoter.[23][24][25]

Protocol:

-

Cell Transfection and Treatment:

-

Co-transfect cells with a CSL-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with γ-Secretase Inhibitor XVI at various concentrations.

-

-

Cell Lysis:

-

After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[26]

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[26]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxic effects of γ-Secretase Inhibitor XVI to distinguish between specific inhibition of Notch signaling and general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[27][28]

Protocol:

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Conclusion and Future Perspectives

γ-Secretase Inhibitor XVI is a potent and specific tool for the experimental manipulation of the Notch signaling pathway. The protocols detailed in this guide provide a robust framework for investigating the inhibitor's effects on a molecular and cellular level. By combining techniques such as Western blotting, luciferase reporter assays, and cell viability assays, researchers can gain a comprehensive understanding of the role of Notch signaling in their specific biological systems. The continued use of such inhibitors will undoubtedly contribute to unraveling the complexities of Notch-dependent processes in both normal physiology and disease, paving the way for novel therapeutic strategies.

References

-

The Canonical Notch Signaling Pathway: Unfolding the Activation Mechanism - PMC - NIH. [Link]

-

Gamma secretase - Wikipedia. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

Schematic diagram of Notch signaling pathway. Each Notch receptor is... - ResearchGate. [Link]

-

The γ-secretase complex: from structure to function - Frontiers. [Link]

-

(PDF) The structure and function of Alzheimer's gamma secretase enzyme complex. [Link]

-

Notch canonical signalling pathway. The figure shows an overview of the... | Download Scientific Diagram - ResearchGate. [Link]

-

The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PubMed Central. [Link]

-

Full article: The structure and function of Alzheimer's gamma secretase enzyme complex. [Link]

-

Schematic diagram of the Notch signaling pathway. The diagram was... - ResearchGate. [Link]

-

Structure and Function of the γ‑Secretase Complex - PMC - PubMed Central. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Fig. 2 The canonical Notch signaling pathway. a The structure of Notch... - ResearchGate. [Link]

-

Notch signaling pathway - Wikipedia. [Link]

-

Notch signaling at a glance - PMC - NIH. [Link]

-

Inhibition of NOTCH Signaling by a Gamma Secretase Inhibitor Engages the RB Pathway and Elicits Cell Cycle Exit in T-Cell Acute Lymphoblastic Leukemia Cells - AACR Journals. [Link]

-

Notch Signal Pathway - Report Lentivirus - Gentarget. [Link]

-

Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter. [Link]

-

Mouse Notch1 Pathway Reporter Kit (Notch Signaling Pathway) - BPS Bioscience. [Link]

-

Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - NIH. [Link]

-

Gamma-Secretase Inhibitors Abrogate Oxaliplatin-Induced Activation of the Notch-1 Signaling Pathway in Colon Cancer Cells Resulting in Enhanced Chemosensitivity - NIH. [Link]

-

Luciferase Assay protocol - Emory University. [Link]

-

Gamma secretase inhibitors of Notch signaling - PMC - NIH. [Link]

-

Protein expression of Notch signaling pathway factors as determined by... - ResearchGate. [Link]

-

Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - NIH. [Link]

-

8X54: Cryo-EM structure of human gamma-secretase in complex with APP-C99. [Link]

-

γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC - NIH. [Link]

Sources

- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Canonical Notch Signaling Pathway: Unfolding the Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Gamma secretase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gamma-Secretase Inhibitors Abrogate Oxaliplatin-Induced Activation of the Notch-1 Signaling Pathway in Colon Cancer Cells Resulting in Enhanced Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. APP Gamma Secretase Inhibitor XVI - Echelon Biosciences [echelon-inc.com]

- 14. g-Secretase Inhibitor XVI [sigmaaldrich.com]

- 15. APP Gamma Secretase Inhibitor XVI [chemicalbook.com]

- 16. g-Secretase Inhibitor XVI CAS#: [m.chemicalbook.com]

- 17. γ-Secretase Inhibitor XVI 1PC x 5MG [chemicalbook.com]

- 18. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Notch Signal Pathway - Report Lentivirus [gentarget.com]

- 24. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. med.emory.edu [med.emory.edu]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. clyte.tech [clyte.tech]

- 29. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

gamma-Secretase Inhibitor XVI CAS number and chemical properties

This guide provides an in-depth technical overview of γ-Secretase Inhibitor XVI, a potent small molecule inhibitor of the γ-secretase complex. It is intended for researchers, scientists, and drug development professionals working in neurodegenerative disease, oncology, and related fields where the modulation of γ-secretase activity is of interest.

Introduction

γ-Secretase is a multi-subunit intramembrane aspartyl protease with critical roles in both normal physiology and pathophysiology.[1][2][3] It is a key enzyme in the processing of a multitude of type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] The processing of APP by γ-secretase can lead to the production of amyloid-β (Aβ) peptides, the accumulation of which is a central event in the pathogenesis of Alzheimer's disease.[4][5] Concurrently, the cleavage of Notch by γ-secretase is essential for the transduction of Notch signaling, a pathway fundamental to cell-fate decisions, development, and tumorigenesis.[2][6]

γ-Secretase Inhibitor XVI, also known as DAPM and N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine Methyl Ester, is a cell-permeable dipeptide analogue that potently inhibits the activity of the γ-secretase complex.[7][8] Its ability to modulate the production of Aβ peptides has made it a valuable tool in Alzheimer's disease research. This guide will detail its chemical properties, mechanism of action, and provide established protocols for its use in key experimental assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of γ-Secretase Inhibitor XVI is paramount for its effective use in experimental settings. Proper handling and storage are crucial for maintaining its stability and activity.

| Property | Value | Source(s) |

| CAS Number | 208255-51-0 | [7][8] |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | N/A |

| Synonyms | γ-Secretase Inhibitor XVI, DAPM, N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine Methyl Ester | [7] |

| Molecular Formula | C₂₀H₂₀F₂N₂O₄ | [7] |

| Molecular Weight | 390.38 g/mol | [7] |

| Appearance | White solid | [7] |

| Purity | ≥97% (HPLC) | [7] |

| Solubility | DMSO: 2 mg/mL | [7] |

| Storage | Store solid at 2-8°C. Following reconstitution in a solvent, aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to one month at -20°C. | [7] |

Mechanism of Action

γ-Secretase Inhibitor XVI functions as a potent, non-competitive inhibitor of the γ-secretase complex.[9] The γ-secretase complex is comprised of four integral membrane proteins: Presenilin (PS), Nicastrin, Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[3][5] Presenilin forms the catalytic core of the complex.[3]

Research suggests that γ-secretase inhibitors like Inhibitor XVI do not directly compete with the substrate for the active site. Instead, they appear to bind to an allosteric site on the enzyme complex.[10] Interestingly, studies have shown that these inhibitors can stabilize the interactions between the subunits of the γ-secretase complex, particularly the association of the Presenilin C-terminal fragment (PS-CTF) with its partner subcomplexes.[9] Some evidence points towards the inhibitor binding to the presenilin subunit itself.[11] This stabilization is thought to lock the enzyme in a conformation that is unfavorable for substrate cleavage, thereby inhibiting its proteolytic activity.

The primary consequence of this inhibition is the reduced processing of γ-secretase substrates. In the context of Alzheimer's disease research, this leads to a dose-dependent decrease in the secretion of Aβ peptides.[7] The IC₅₀ for the inhibition of Aβ secretion has been reported to be approximately 10 nM in a CHO cell line stably transfected with a familial Alzheimer's disease mutation of APP.[7]

Beyond its role in inhibiting Aβ production, γ-Secretase Inhibitor XVI has also been noted for its anti-aggregation properties, selectively blocking the formation of Aβ dimers and trimers, which are considered early and highly neurotoxic species in the aggregation cascade.[7]

Signaling Pathway Context: APP and Notch Processing

To fully appreciate the utility and potential caveats of using γ-Secretase Inhibitor XVI, it is essential to understand its impact on the key signaling pathways mediated by γ-secretase.

Caption: Notch Signaling Pathway Inhibition.

Inhibition of γ-secretase prevents the release of the Notch Intracellular Domain (NICD), thereby blocking its translocation to the nucleus and subsequent gene transcription. This "on-target" side effect is a critical consideration in any therapeutic application of γ-secretase inhibitors.

Experimental Protocols

The following protocols provide a framework for utilizing γ-Secretase Inhibitor XVI in common laboratory assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell-Based Aβ Secretion Assay

This protocol is designed to quantify the effect of γ-Secretase Inhibitor XVI on the secretion of Aβ from cultured cells.

Materials:

-

CHO cells stably transfected with human APP (e.g., APP751 with V717F mutation, as in 7PA2 cells) [7]or other suitable cell line (e.g., HEK293 expressing APP).

-

Complete cell culture medium.

-

γ-Secretase Inhibitor XVI stock solution (e.g., 10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Aβ ELISA kit (for human Aβ40 or Aβ42).

-

96-well cell culture plates.

-

Bradford or BCA protein assay kit.

Procedure:

-

Cell Seeding: Seed the APP-expressing cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Inhibitor Treatment: The following day, prepare serial dilutions of γ-Secretase Inhibitor XVI in fresh cell culture medium. Typical final concentrations for an IC₅₀ determination range from 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Carefully remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle. Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO₂. [9]4. Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells and debris. Transfer the supernatant to a fresh tube.

-

Cell Lysis and Protein Quantification: Wash the remaining cell monolayer with PBS and then lyse the cells in a suitable buffer. Determine the total protein concentration in each lysate using a Bradford or BCA assay. This will be used to normalize the Aβ secretion data.

-

Aβ ELISA: Quantify the concentration of Aβ40 or Aβ42 in the conditioned medium using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate. Plot the normalized Aβ levels against the log of the inhibitor concentration to determine the IC₅₀ value.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of γ-Secretase Inhibitor XVI on the enzymatic activity of the γ-secretase complex in a cell-free system.

Materials:

-

Cell line with high endogenous γ-secretase activity (e.g., HEK293T) or a source of purified/partially purified γ-secretase.

-

Cell extraction/homogenization buffer.

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher).

-

γ-Secretase Inhibitor XVI stock solution.

-

Assay buffer.

-

Black 96-well or 384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Prepare a cell lysate or membrane fraction containing active γ-secretase. This typically involves cell homogenization followed by centrifugation to isolate the membrane fraction, which is then solubilized in a mild detergent like CHAPSO. [12][13]2. Assay Setup: In a black microplate, add the assay buffer, the γ-secretase preparation, and varying concentrations of γ-Secretase Inhibitor XVI (or vehicle control).

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light. [12]5. Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used. 6. Data Analysis: Subtract the background fluorescence (wells without enzyme or substrate) from all readings. Plot the percentage of inhibition (relative to the vehicle control) against the log of the inhibitor concentration to calculate the IC₅₀.

Aβ Aggregation Assay (Thioflavin T)

This protocol assesses the "anti-aggregation" properties of γ-Secretase Inhibitor XVI by monitoring the formation of Aβ fibrils.

Materials:

-

Synthetic Aβ42 peptide.

-

Hexafluoroisopropanol (HFIP) for peptide disaggregation.

-

Thioflavin T (ThT) stock solution.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

γ-Secretase Inhibitor XVI stock solution.

-

Black 96-well plates with a clear bottom.

-

Fluorescence plate reader with bottom-reading capabilities.

Procedure:

-

Aβ42 Preparation: Prepare a stock solution of monomeric Aβ42 by dissolving the lyophilized peptide in HFIP, followed by evaporation of the solvent and resuspension in a suitable buffer.

-

Assay Setup: In a black 96-well plate, combine the Aβ42 solution with varying concentrations of γ-Secretase Inhibitor XVI or a vehicle control in the assay buffer.

-

Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibrillization.

-

ThT Measurement: At regular time intervals (e.g., every 30 minutes for several hours), add ThT to the wells (or have it present throughout the incubation) and measure the fluorescence intensity (excitation ~440 nm, emission ~480-490 nm). [14][15]5. Data Analysis: Plot the ThT fluorescence intensity against time for each inhibitor concentration. A reduction in the fluorescence signal or a delay in the lag phase of the aggregation curve in the presence of the inhibitor indicates anti-aggregation activity.

Off-Target Effects and Cytotoxicity

A major consideration for the use of any γ-secretase inhibitor is its effect on the processing of other substrates, most notably Notch. Inhibition of Notch signaling can lead to significant cellular toxicity and adverse physiological effects. [16]Therefore, it is crucial to assess the impact of γ-Secretase Inhibitor XVI on Notch signaling in parallel with its effects on APP processing, for instance, by using a cell-based luciferase reporter assay for Notch activity. [17] General cytotoxicity of the inhibitor should also be evaluated in the cell lines being used. Standard assays such as MTT, LDH release, or live/dead cell staining can be employed.

General Cytotoxicity Assay (Example using a Luminescent Readout)

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

γ-Secretase Inhibitor XVI stock solution.

-

White 96-well cell culture plates.

-

Luminescent cytotoxicity assay kit (e.g., measuring release of a dead-cell protease). [18] Procedure:

-

Cell Seeding: Seed cells in a white 96-well plate and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of γ-Secretase Inhibitor XVI for the desired duration (e.g., 24 hours).

-

Assay: Follow the manufacturer's protocol for the chosen cytotoxicity kit. This typically involves adding a reagent that measures a marker of cell death.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Correlate the luminescence signal with the percentage of dead cells and determine the concentration of the inhibitor that induces significant cytotoxicity.

Conclusion

γ-Secretase Inhibitor XVI is a well-characterized and potent tool for the in vitro and cell-based study of γ-secretase function. Its ability to inhibit Aβ production has made it particularly valuable for research into the molecular mechanisms of Alzheimer's disease. However, as with all γ-secretase inhibitors, researchers must remain cognizant of its effects on other critical signaling pathways, particularly Notch. The protocols and information provided in this guide are intended to facilitate the rigorous and effective use of this compound in a research setting.

References

-

Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe. Clinical Cancer Research. [Link]

-

Thioflavin T spectroscopic assay. Protocol Exchange. [Link]

-

Creative Bioarray. γ-Secretase Activity Assay. [Link]

-

Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

-

Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. protocols.io. [Link]

-

(PDF) Thioflavin T Assay v1. ResearchGate. [Link]

-

Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. PLoS One. [Link]

-

Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

-

Gamma Secretase Activity Assay Cell Line. Innoprot. [Link]

-

Gamma secretase activity assay. Innoprot. [Link]

-

Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates. The Journal of Biological Chemistry. [Link]

-

Complex regulation of γ-secretase: from obligatory to modulatory subunits. Frontiers in Physiology. [Link]

-

γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Sec. Semantic Scholar. [Link]

-

Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators. Molecules. [Link]

-

(PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. ResearchGate. [Link]

-